Product packaging for Herbimycin C(Cat. No.:)

Herbimycin C

Cat. No.: B8101158
M. Wt: 514.6 g/mol
InChI Key: JKUNSLJZECWBAZ-KHWLJBBSSA-N
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Description

Herbimycin C is a macrocyclic antibiotic belonging to the benzoquinone ansamycin family, originally isolated from the bacterium Streptomyces hygroscopicus . It is a minor analog within the herbimycin complex and shares a structural similarity with the well-studied compounds Herbimycin A and Geldanamycin . As a research reagent, its primary value lies in its potent antitumor activity and its function as a selective inhibitor of the molecular chaperone Heat Shock Protein 90 (Hsp90) . The compound exerts its effects by binding to Hsp90, a chaperone protein critical for the stability and function of numerous client proteins involved in cell cycle regulation, growth, and survival . This binding alters the function of Hsp90, preventing the proper folding and maturation of its client proteins, which subsequently leads to their degradation via the proteasome . Notably, this mechanism can preferentially target mutated proteins essential for the survival of tumor cells, making Hsp90 an attractive target for anticancer research . Early research demonstrated that this compound can revert Rous sarcoma virus-infected rat kidney cells to a normal phenotype, highlighting its significant cytocidal activity and research potential . While initially identified as a tyrosine kinase inhibitor, it was later established that the inhibition of various kinases is an indirect consequence of Hsp90 disruption . Research on related metabolites has stimulated intensive interest in this class of compounds as selective antitumor agents . Until now, limited access to this compound has restricted a full investigation of its properties, making it a valuable compound for specialized research applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38N2O7 B8101158 Herbimycin C

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(4Z,6Z,10Z)-8,17-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O7/c1-16-9-7-10-17(2)25(36-6)21-14-20(31)15-22(24(21)32)30-27(33)18(3)11-8-12-23(35-5)26(19(4)13-16)37-28(29)34/h8,11-17,23,25-26H,7,9-10H2,1-6H3,(H2,29,34)(H,30,33)/b12-8-,18-11-,19-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUNSLJZECWBAZ-KHWLJBBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C(C2=CC(=O)C=C(C2=O)NC(=O)C(=CC=CC(C(C(=C1)C)OC(=O)N)OC)C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/1CCCC(C(C2=CC(=O)C=C(C2=O)NC(=O)/C(=C\C=C/C(C(/C(=C1)/C)OC(=O)N)OC)/C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microbial Strain Selection and Fermentation

This compound is natively produced by Streptomyces hygroscopicus, a soil-dwelling actinomycete renowned for secondary metabolite synthesis. Strain optimization involves mutagenesis and screening for high-yield variants. Fermentation occurs in submerged cultures with media containing glucose (40 g/L), soybean meal (20 g/L), and trace elements (Fe²⁺, Zn²⁺, Mn²⁺) at pH 7.0–7.4. Aeration (1.0 vvm) and agitation (300 rpm) maintain dissolved oxygen above 30% saturation during the 120–144 hr production phase.

Table 1: Fermentation Parameters for this compound Production

ParameterOptimal ConditionImpact on Yield
Temperature28°C±15% yield fluctuation
pH7.2Alkaline shifts reduce productivity by 40%
Carbon SourceGlucose20% higher yield vs. sucrose
Nitrogen SourceSoybean mealCritical for ansa chain biosynthesis
Dissolved Oxygen>30% saturationAnaerobic conditions halt production

Extraction and Purification

Post-fermentation broth undergoes centrifugation (10,000 ×g, 20 min) to remove biomass. The supernatant is acidified to pH 3.0 with HCl, precipitating hydrophobic compounds. Crude extracts are subjected to:

  • Solvent Extraction : Ethyl acetate partitioning (3× volumes) recovers 85% of this compound.

  • Chromatography :

    • Silica gel column with CH₂Cl₂:MeOH (95:5 → 80:20 gradient)

    • Reverse-phase HPLC (C18, 60% MeCN/H₂O + 0.1% TFA) achieves >98% purity.

Synthetic Approaches to this compound

Retrosynthetic Analysis

The this compound structure comprises:

  • A 19-membered ansa macrolactam

  • A benzoquinone moiety at C-17/C-18

  • Three methoxy groups (C-8, C-14, C-17)

  • Stereochemical complexity at C-9 (S), C-13 (R), C-16 (S).

Retrosynthetic disconnections focus on the ansa chain (C-1–C-21) and quinone ring. The C-3–C-11 fragment has been targeted for modular synthesis.

Synthesis of the C3–C11 Fragment

Hirst et al. (1987) developed two distinct strategies for this fragment:

Intramolecular Diels-Alder (IMDA) Approach

  • Objective : Construct bicyclic lactone via IMDA of triene 5 .

  • Synthesis :

    • Triene Formation : Mitsunobu coupling of 4-methyl-3( E),5-dienol with TBS-protected acid (62% yield).

    • IMDA Attempt : Heating at 180°C in xylene failed to induce cyclization.

    • Alternative Substrate : Sulfonyl analog 7 underwent DA but fragmented undesirably under BF₃·OEt₂ catalysis.

Lewis Acid-Mediated Cyclocondensation

  • Reagents : 1-(TBS-oxy)-4-methoxybuta-1( E),3( E)-diene + (4 S)-3-[(2’ S)-dimethyl-5-oxopentenoyl]-4-isopropyloxazolidinone.

  • Conditions : TiCl₄ (2.5 eq), CH₂Cl₂, −78°C → rt.

  • Outcome : Formed tricyclic intermediate 12 with correct C-8/C-9 stereochemistry (43% yield).

Table 2: Synthetic Routes to the C3–C11 Fragment

MethodKey StepYieldStereochemical Outcome
IMDA of Triene 5 Mitsunobu coupling62%Failed cyclization
DA of Sulfonyl 7 BF₃·OEt₂ fragmentation35%Undesired bicyclo[3.1.0]hexane
TiCl₄ CyclocondensationDiene + oxazolidinone43%Correct C8/C9 configuration

Macrolactamization Challenges

Attempts to close the 19-membered ring via:

  • Mitsunobu Conditions : (DIAD, Ph₃P) led to epimerization at C-13.

  • PyBOP Activation : Generated 21-membered byproducts due to incorrect amino acid conformation.
    Current solutions employ enzymatic catalysis (subtilisin Carlsberg) in DMF/H₂O (9:1) for kinetic control.

Comparative Analysis of Production Methods

Table 3: Biosynthesis vs. Chemical Synthesis

ParameterBiosynthesisChemical Synthesis
Yield450 mg/L broth12 mg (multi-step)
Purity>98% after HPLC89% (requires recycling)
Stereochemical ControlEnzyme-mediated (100%)TiCl₄ achieves 73% de
Scalability5000 L fermentersMilligram scale
Cost$120/g>$12,000/g

Chemical Reactions Analysis

Types of Reactions

Herbimycin C undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to derivatives with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Biological Activities

Cytotoxicity : Herbimycin C exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • HeLa cells : IC50 = 7.3 μg/mL
  • Ehrlich ascites carcinoma cells : IC50 = 1.2 μg/mL .

Inhibition of Tyrosine Kinases : Studies have shown that this compound can inhibit the activity of pp60c-src, a tyrosine kinase implicated in cancer progression. In colon adenocarcinoma cell lines, treatment with this compound resulted in decreased autophosphorylation of pp60c-src and subsequent growth inhibition .

Applications in Cancer Research

This compound's role as an Hsp90 inhibitor positions it as a candidate for cancer therapy. The following table summarizes key studies demonstrating its anticancer properties:

Study Cell Line Effect Observed Reference
Shibata et al. (1986)HeLaCytotoxicity (IC50 = 7.3 μg/mL)
Neckers et al. (1995)VariousInduction of protein degradation in tumor cells
Recent StudyHT29 (Colon Cancer)Inhibition of pp60c-src activity

Case Studies

  • Inhibition of Tumor Growth : A study investigated the effects of this compound on HT29 colon adenocarcinoma cells. The results indicated that treatment led to a dose-dependent reduction in cell viability and pp60c-src kinase activity, suggesting its potential as a therapeutic agent against colon cancer .
  • Vasodilation Studies : In vascular research, this compound was shown to affect flow-induced vasodilation in rat mesenteric arteries when combined with other inhibitors like indomethacin. This highlights its broader implications beyond oncology, potentially influencing vascular biology .

Mechanism of Action

The mechanism of action of Herbimycin C involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties
Compound Molecular Formula Key Structural Features cLogP Water Solubility (mg/mL)
Herbimycin A C₃₀H₄₂N₂O₉ Fully O-methylated at C-11, C-15; benzoquinone core 2.1 0.0512
Herbimycin B C₂₉H₄₀N₂O₉ Lacks C-17 methoxy group; anti-TMV activity 1.8 0.72
Herbimycin C C₃₀H₄₂N₂O₉ Lacks C-11/C-15 O-methylations 1.5 0.8943
Herbimycin G C₂₈H₄₀N₂O₉ Reduced benzoquinone to cyclohexenone; lower cLogP 0.68 1.2
TAN-420E C₂₉H₃₈N₂O₉ Modified dienamide chain; improved solubility 0.85 1.5

Key Observations :

  • This compound bridges the solubility gap between highly lipophilic Herbimycin A and newer analogs like Herbimycin G .

Key Observations :

  • This compound shows moderate Hsp90 inhibition compared to Herbimycin A but superior solubility, making it a candidate for formulation optimization .
  • In HCT116 cells, this compound exhibits lower cytotoxicity (IC₅₀ ~5 μM) than Herbimycin A (IC₅₀ ~0.03 μM), likely due to reduced cell permeability from polar groups .

Q & A

Q. What experimental models are suitable for studying Herbimycin C’s tyrosine kinase inhibition mechanisms?

Methodological Answer:

  • Use Src-transformed fibroblasts or cancer cell lines (e.g., 3T3 cells) to assess inhibition of tyrosine kinase activity. Monitor downstream biomarkers like Bik protein degradation rates using immunoblotting .
  • Include dose-response assays (e.g., 0–100 µM this compound) to determine IC50 values. Validate with apoptosis assays (e.g., Annexin V staining) to quantify therapeutic effects .

Q. How can researchers detect this compound-producing microbial strains in environmental samples?

Methodological Answer:

  • Employ metagenomic screening with PCR primers targeting Herbimycin biosynthetic gene clusters (e.g., polyketide synthase genes). Spiked soil samples with reference strains (e.g., 10³ CFU/g soil) to validate sensitivity .
  • Combine with traditional culture methods (e.g., selective media for Streptomyces) to isolate strains, followed by LC-MS to confirm Herbimycin production .

Q. What protocols ensure this compound’s bioactivity and purity in experimental setups?

Methodological Answer:

  • Purify compounds using reverse-phase HPLC and validate purity (>95%) via NMR and high-resolution mass spectrometry.
  • Test bioactivity in dose-dependent assays (e.g., inhibition of cancer cell proliferation or weed growth) with negative controls (e.g., solvent-only treatments) .

Q. How should researchers design controlled experiments to evaluate this compound’s selectivity in agricultural applications?

Methodological Answer:

  • Conduct pot experiments with target weeds (e.g., Amaranthus retroflexus) and crops (e.g., Zea mays). Apply this compound at varying concentrations (e.g., 100–1000 mg/L) and measure phytotoxicity via chlorophyll content and biomass comparisons .
  • Include positive controls (e.g., commercial herbicides) and statistical analysis (ANOVA with post-hoc tests) to assess significance .

Q. What are the critical parameters for assessing this compound’s safety in non-target organisms?

Methodological Answer:

  • Perform toxicokinetic studies in model organisms (e.g., retinal toxicity in rabbits via electroretinography) .
  • Evaluate histological changes (e.g., retinal pigment epithelium integrity) and recovery potential post-treatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in combinatorial therapy data involving this compound and apoptosis-inducing agents?

Methodological Answer:

  • Use data-driven mathematical modeling to reconcile experimental discrepancies. For example, fit parameters (e.g., Src kinase activity inhibition by 98%) to apoptosis time-course data under constraints from single-agent vs. combination treatments .
  • Validate models with steady-state assays (e.g., pre-treatment with this compound before adding staurosporine) to test predictive accuracy .

Q. What computational strategies are effective for modeling this compound’s interaction with tyrosine kinase pathways?

Methodological Answer:

  • Develop kinetic models integrating enzyme-substrate dynamics (e.g., Michaelis-Menten equations for Bik ubiquitination). Calibrate parameters using degradation rates from parental vs. Src-transformed cells .
  • Perform sensitivity analysis to identify critical nodes (e.g., Vmax of Src activity) influencing apoptotic outcomes .

Q. How can researchers validate this compound’s selective inhibition mechanisms in heterogeneous cell populations?

Methodological Answer:

  • Use single-cell RNA sequencing to profile transcriptional responses in mixed populations (e.g., cancer cells vs. fibroblasts). Correlate this compound exposure with pathway-specific downregulation (e.g., Src/Bik axis) .
  • Pair with live-cell imaging to track real-time apoptosis in co-cultures .

Q. What methodologies address reproducibility challenges in this compound studies, such as inconsistent bioactivity data?

Methodological Answer:

  • Standardize batch-to-batch variability by documenting synthesis protocols (e.g., fermentation conditions for Streptomyces) and raw data transparency .
  • Adopt literature replication frameworks : Re-run key experiments (e.g., Bik degradation assays) with explicit protocols for equipment settings and statistical thresholds .

Q. How can multi-omics data be integrated to elucidate this compound’s biosynthesis in microbial hosts?

Methodological Answer:

  • Combine genome mining (e.g., antiSMASH for biosynthetic gene clusters) with metabolomics (LC-MS/MS) to link gene expression to metabolite production .
  • Apply CRISPR-Cas9 knockouts to confirm gene function (e.g., polyketide synthase deletions) and quantify yield changes .

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